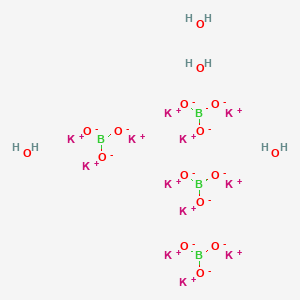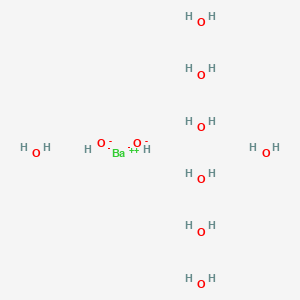
Barium perchlorate trihydrate
Overview
Description
Barium perchlorate trihydrate is a powerful oxidizing agent with the formula Ba(ClO4)2•3H2O . It is commonly used in the pyrotechnic industry and for various analytical purposes .
Synthesis Analysis
Barium perchlorate can be prepared using many different reagents and methods. One method involves evaporating a solution containing barium chloride and an excess of perchloric acid. The dihydrate form is produced by recrystallizing and drying to a constant weight. Additional drying over sulfuric acid yields the monohydrate. The anhydrous form is obtained by heating to 140 °C in vacuum .Molecular Structure Analysis
The structure of barium perchlorate trihydrate was analyzed by Gallucci and Gerkin (1988) using X-ray crystallography. The barium ions are coordinated by six water oxygen atoms at 2.919Å and six perchlorate oxygens at 3.026Å in a distorted icosahedral arrangement .Chemical Reactions Analysis
Barium perchlorate is a powerful oxidizing agent and can undergo various reactions. For instance, it can decompose at 505 °C .Physical And Chemical Properties Analysis
Barium perchlorate trihydrate is a white crystalline solid with a molecular weight of 390.27. It has a melting point of 400 °C and decomposes at 752 °C. It has a density of 2.74 g/cm3 and is insoluble in water .Scientific Research Applications
Catalytic Effects on Thermal Decomposition
Barium perchlorate trihydrate (BP) demonstrates significant interactions with various metal oxides, affecting its thermal decomposition. For instance, β-MnO2 and Eu2O3 catalyze the thermal decomposition of BP, lowering its activation energy significantly (Jasim, Barbooti, & Hussain, 1982). Similar studies have shown the catalytic influence of Ni2O3 and La2O3 on the thermal behavior of BP (Jasim & Hamid, 1983).
Crystal Structure Analysis
The crystal structure of barium perchlorate trihydrate has been extensively analyzed, revealing its hexagonal structure with distinct icosahedral coordination of the Ba++ ion. This has implications for understanding similar complex ionic structures in other barium compounds (Ramaseshan & Mani, 1960).
X-ray Diffraction Investigations
Various studies involving X-ray diffraction have been conducted to understand the reactions of barium perchlorate trihydrate with different compounds, such as chromium(III) oxide. These studies have provided insights into the formation of different phases and compounds under varying conditions (Jasim, Barbooti, & Hussain, 1983).
Thermal Decomposition Studies
The process of thermal decomposition of barium perchlorate has been studied to understand its transition into barium chloride and oxygen, revealing complex kinetics and mechanisms that involve various intermediates (Acheson & Jacobs, 1969).
ENDOR Studies
Electron-nuclear double resonance (ENDOR) studies on barium perchlorate trihydrate have provided insights into the hyperfine coupling tensors of protons in the compound, enhancing understanding of the crystal structure and its stability (Atherton & Blackford, 1987).
Applications in Delay Compositions
Barium perchlorate trihydrate has been studied for its use in delay compositions, particularly in the context of solid rocket propulsion systems, demonstrating its role in influencing burning rates and ignition temperatures (Sarawadekar, Swarge, Jayaraman, & Agrawal, 2003).
Role in Catalyzing Agents for Solid Rocket Propulsion Systems
Research has shown that barium perchlorate trihydrate can be used effectively as a catalyzing agent, significantly altering the thermal behavior of common oxidizers used in solid rocket propulsion (Elbasuney, Gobara, & Yehia, 2018).
Mechanism of Action
Target of Action
Barium perchlorate trihydrate is a powerful oxidizing agent . It is primarily used in the pyrotechnic industry . The primary targets of barium perchlorate trihydrate are substances that can be oxidized, such as various organic compounds in the pyrotechnic mixtures.
Mode of Action
The barium ions in barium perchlorate trihydrate are coordinated by six water oxygen atoms and six perchlorate oxygens in a distorted icosahedral arrangement . Each axial perchlorate oxygen is hydrogen bonded to three water molecules, and each trigonal oxygen is hydrogen bonded to two water molecules . This interaction is the reason that the perchlorate fails to be tetrahedral .
Biochemical Pathways
It is known that the compound can act as a powerful oxidizing agent . Oxidizing agents can cause oxidative stress in biological systems, potentially affecting multiple biochemical pathways.
Pharmacokinetics
It is known that barium perchlorate is water-soluble , which could influence its absorption and distribution in biological systems.
Action Environment
Environmental factors can influence the action, efficacy, and stability of barium perchlorate trihydrate. For instance, the compound’s oxidizing action can be influenced by the presence of substances that can be oxidized. Additionally, environmental conditions such as pH, temperature, and salt concentration can affect the compound’s stability and reactivity .
Safety and Hazards
properties
IUPAC Name |
barium(2+);diperchlorate;trihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ba.2ClHO4.3H2O/c;2*2-1(3,4)5;;;/h;2*(H,2,3,4,5);3*1H2/q+2;;;;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHDMFAHVJWOHD-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ba+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BaCl2H6O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692906 | |
| Record name | Barium perchlorate--water (1/2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Barium perchlorate 3-hydrate | |
CAS RN |
10294-39-0 | |
| Record name | Barium perchlorate--water (1/2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the crystal structure of Barium Perchlorate Trihydrate?
A1: Barium Perchlorate Trihydrate (Ba(ClO4)2·3H2O) crystallizes in a hexagonal structure. Its unit cell dimensions are a = 7.278 ± 0.005 Å and c = 9.64 ± 0.01 Å, containing two molecules. [, ] While initially assigned to the P63 space group, later studies using neutron diffraction favored the P63/m space group. [, ]
Q2: How are the Barium ions coordinated within the crystal lattice?
A2: Each Barium ion (Ba²⁺) is surrounded by twelve oxygen atoms in a slightly distorted icosahedral arrangement. [, ] Six of these oxygens come from water molecules at a distance of 2.919(1) Å, and the remaining six from perchlorate ions (ClO4⁻) at a distance of 3.026(2) Å. [] This icosahedral coordination is unusual and highlights the structural complexity of Barium compounds. [, ]
Q3: What is the role of hydrogen bonding in the crystal structure?
A3: Hydrogen bonding plays a crucial role in stabilizing the Barium Perchlorate Trihydrate crystal structure. Each water molecule forms hydrogen bonds with six perchlorate ions, effectively linking the ionic species within the lattice. [] This extensive hydrogen bonding network contributes to the stability of the compound.
Q4: Has Barium Perchlorate Trihydrate been used to study radiation-induced defects?
A4: Yes, Barium Perchlorate Trihydrate has proven useful in studying radiation-induced defects using Electron Nuclear Double Resonance (ENDOR) spectroscopy. [, ] Gamma-irradiated crystals were found to trap ClO3 centers, and by analyzing the hyperfine coupling tensors of surrounding protons, researchers could reconstruct the local proton geometry around the defect. [] This approach provides valuable insights into the structural changes induced by radiation damage in crystalline materials.
Q5: Are there any studies investigating the thermal behavior of Barium Perchlorate Trihydrate?
A5: Yes, researchers have investigated the thermal decomposition of Barium Perchlorate Trihydrate, including the influence of metal oxides on the process. [, , ] These studies contribute to understanding the stability of the compound at elevated temperatures and its potential applications in pyrotechnics or as an oxidizer.
Q6: What analytical techniques are typically used to characterize Barium Perchlorate Trihydrate?
A6: Common analytical techniques employed for characterizing Barium Perchlorate Trihydrate include X-ray diffraction (XRD) for structural determination, [, , ] ENDOR spectroscopy for studying radiation-induced defects, [, ] and thermal analysis methods like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to investigate its thermal behavior. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![(2S)-2-azaniumyl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B7884929.png)

